3-Bromoisoxazole-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2-oxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIUIHYRVDAYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241897-95-9 | |
| Record name | 3-bromo-1,2-oxazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Potential Therapeutic Targets for Isoxazole Compounds
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the discovery and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the key molecular targets for isoxazole-containing compounds across various disease areas, including oncology, inflammation, infectious diseases, and central nervous system disorders. By delving into the mechanisms of action and structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate and advance isoxazole-based therapeutics. Detailed experimental protocols and visual representations of signaling pathways are provided to bridge theoretical concepts with practical application in the laboratory.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole nucleus is a cornerstone of modern drug design, prized for its ability to engage in a variety of non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] These interactions are fundamental to the high-affinity binding of isoxazole derivatives to their biological targets.[2] The isoxazole ring is not merely a passive structural element; its electronic nature can be finely tuned through substituent modifications, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.[1][3] This adaptability has made the isoxazole moiety a recurring feature in a multitude of FDA-approved drugs, underscoring its therapeutic significance.[1][4]
Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] Their success can be attributed to the isoxazole core's ability to serve as a bioisostere for other functional groups, enhancing potency, selectivity, and metabolic stability.[1] This guide will explore the specific molecular targets that underpin these diverse pharmacological activities.
Key Therapeutic Areas and Molecular Targets
The versatility of the isoxazole scaffold has enabled its application in a wide range of therapeutic areas. This section will detail the key molecular targets in oncology, inflammatory diseases, and central nervous system (CNS) disorders.
Oncology: A Multi-pronged Attack on Cancer
Isoxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[8][9] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of protein-protein interactions.[2]
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Isoxazole-based compounds have been successfully developed as inhibitors of several important kinases.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key mediator of angiogenesis, VEGFR2 is a prime target for cancer therapy.[10] Isoxazole derivatives have been designed to bind to the ATP-binding site of VEGFR2, thereby inhibiting its kinase activity and preventing the formation of new blood vessels that supply tumors.[10]
-
Casein Kinase 1 (CK1): The CK1 family of serine/threonine kinases is implicated in the regulation of various cellular processes, and its isoform CK1δ is overexpressed in several cancers.[11] Novel 3,4-diaryl-isoxazole compounds have been developed as potent and selective inhibitors of CK1δ.[11]
-
-
Enzyme Inhibition:
-
Poly (ADP-ribose) polymerase (PARP): PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways.[12] Isoxazole-based PARP inhibitors are being explored as promising anticancer drugs.[12]
-
Topoisomerases: These enzymes are essential for DNA replication and are well-established targets for chemotherapy. Certain isoxazole hybrids have demonstrated the ability to inhibit both topoisomerase I and II, leading to cancer cell death.[13]
-
-
Tubulin Polymerization: The microtubule network is vital for cell division, making tubulin an attractive target for anticancer drugs. Some isoxazole derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[4][9]
Caption: Isoxazole inhibitors block VEGFR2 activation, halting angiogenesis.
Inflammatory Diseases: Quelling the Fire of Inflammation
Isoxazole-containing compounds have a rich history in the treatment of inflammatory conditions, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][14]
-
Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15][16]
-
COX-2 Selective Inhibition: Isoxazole derivatives like Valdecoxib and Parecoxib were designed to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[14][17][18] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[19] The mechanism involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins.[20][21]
-
Caption: Isoxazole inhibitors block COX-2, reducing prostaglandin synthesis and inflammation.
Central Nervous System (CNS) Disorders: Modulating Neuronal Signaling
The therapeutic potential of isoxazole derivatives extends to the complex realm of CNS disorders, where they have been shown to modulate the activity of various receptors and enzymes.[1][22]
-
Receptor Modulation:
-
GABA-A Receptor: Certain isoxazole-based compounds can modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This can lead to sedative and anxiolytic effects.[22]
-
Nicotinic Acetylcholine Receptor (nAChR): Modulation of nAChRs by isoxazole hybrids is being investigated for the treatment of cognitive impairment in diseases like Alzheimer's and Parkinson's.[22]
-
-
Enzyme Inhibition:
-
Tyrosinase: This enzyme is involved in the production of melanin, and its dysregulation has been linked to neurodegenerative processes. Some isoxazole compounds have been found to inhibit tyrosinase activity.[23]
-
Case Studies: From Bench to Bedside
The therapeutic utility of isoxazole compounds is best illustrated by examining specific drugs that have made it to the market or advanced deep into clinical trials.
Valdecoxib: A Selective COX-2 Inhibitor
Valdecoxib is an isoxazole-containing NSAID that selectively inhibits the COX-2 enzyme.[17][24] Its clinical application was in the management of osteoarthritis, rheumatoid arthritis, and dysmenorrhea.[17] Although withdrawn from the market due to concerns about cardiovascular side effects, its development provided valuable insights into the design of selective COX-2 inhibitors.[16][19]
Leflunomide: An Immunomodulatory Agent
Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD).[3][24] Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase, which is essential for the synthesis of pyrimidines. This leads to the inhibition of T-cell proliferation and the production of autoantibodies, making it an effective treatment for rheumatoid arthritis.
Experimental Workflows for Target Identification and Validation
The identification and validation of therapeutic targets for novel isoxazole compounds is a systematic process that involves a combination of in vitro and in vivo assays.
General Workflow
Caption: A streamlined workflow for identifying and validating therapeutic targets.
Detailed Experimental Protocols
This protocol describes a common method for determining the inhibitory activity of isoxazole compounds against the COX-2 enzyme.
Objective: To determine the IC50 value of a test compound for COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test isoxazole compounds
-
DMSO (for compound dilution)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a prostaglandin E2 immunoassay kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Enzyme Reaction: a. In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. b. Incubate for a pre-determined time at 37°C to allow for compound-enzyme binding. c. Initiate the enzymatic reaction by adding arachidonic acid. d. Incubate for a specific time at 37°C.
-
Detection: a. Stop the reaction. b. Measure the amount of prostaglandin E2 produced using an immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: a. Plot the percentage of COX-2 inhibition versus the logarithm of the compound concentration. b. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a dose-response curve.
Self-Validation:
-
Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Include a no-enzyme control and a no-compound control.
-
Run all experiments in triplicate to ensure reproducibility.
This protocol outlines a method to assess the ability of isoxazole compounds to inhibit VEGFR2 signaling in a cellular context.
Objective: To measure the inhibition of VEGF-induced VEGFR2 phosphorylation by a test compound.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium and serum
-
Recombinant human VEGF
-
Test isoxazole compounds
-
Lysis buffer
-
Phospho-VEGFR2 (Tyr1175) antibody
-
Total VEGFR2 antibody
-
Secondary antibodies conjugated to a detectable label (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: a. Culture HUVECs to near confluency. b. Serum-starve the cells for several hours. c. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. d. Stimulate the cells with VEGF for a short period (e.g., 10 minutes).
-
Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of the cell lysates.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with a primary antibody against phospho-VEGFR2. c. Wash and probe with a secondary antibody. d. Detect the signal using a chemiluminescence substrate. e. Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.
-
Data Analysis: a. Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. b. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. c. Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration.
Self-Validation:
-
Use a known VEGFR2 inhibitor as a positive control.
-
Include a vehicle-treated control and a VEGF-stimulated control.
-
Ensure equal protein loading by normalizing to total VEGFR2 or a housekeeping protein.
Future Directions and Emerging Targets
The field of isoxazole-based drug discovery is continually evolving, with new therapeutic targets and modalities emerging.
-
AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis and a promising target for metabolic diseases and cancer.[25][26][27][28][29] The development of isoxazole-based AMPK activators is an active area of research.
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[30] Isoxazole derivatives have been identified as potent FXR agonists with potential applications in liver diseases.[30]
-
Multi-Targeted Therapies: Designing isoxazole compounds that can simultaneously modulate multiple targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[6]
-
PROTACs: Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. The isoxazole scaffold could be incorporated into PROTAC design to target specific proteins for degradation.
Conclusion
The isoxazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its ability to interact with a wide range of biological targets has led to the development of drugs for a multitude of diseases. As our understanding of disease biology deepens and new targets are identified, the isoxazole ring is poised to remain a central feature in the landscape of medicinal chemistry and drug discovery. The continued exploration of novel isoxazole derivatives, coupled with innovative therapeutic strategies, holds immense promise for addressing unmet medical needs.
References
- Akhtar, J., Khan, A. A., Ali, Z., Haider, R., & Shahar Yar, M. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 143-189.
- Al-Ghulikah, H., Ibrahim, S., Ghabi, A., Mtiraoui, H., Jeanneau, E., & Msaddek, M. (2022). Novel isoxazole linked 1, 5- benzodiazepine derivatives: design, synthesis, molecular docking and antimicrobial evaluation. Journal of Molecular Structure, 1250, 131801.
- Arora, S. (2022). PROTACs: A hope for breast cancer patients?. Anti-Cancer Agents in Medicinal Chemistry, 22(3), 406-417.
- Chakraborty, T., & Ledwani, L. (2017). Research Methodology in Chemical Sciences. Taylor & Francis.
- Devi, N., Rawal, R. K., & Singh, V. (2017). Substituted 1-formyl-9H-β-carbolines as precursors for the synthesis of new β-carboline-based polycyclic systems. In T. Chakraborty & L. Ledwani (Eds.), Research Methodology in Chemical Sciences. Taylor & Francis.
- Du, Y., Li, S., Mei, Y., Jiang, L., Yang, X., & Zeng, W. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Guo, X. X., Kim, H., Li, Y., Yim, H., Lee, S. K., & Jin, Y. H. (2010). Cdk2 acts upstream of mitochondrial permeability transition in response to taxol-induced apoptosis. Molecular and Cellular Biology, 30(3), 640-656.
- Hardie, D. G. (1997). The AMP-activated protein kinase--a key regulator of metabolism in mammalian cells. Journal of Medical Microbiology, 46(10), 803-805.
- Herzig, S., & Shaw, R. J. (2018). AMPK: guardian of metabolism and mitochondrial homeostasis. Nature Reviews Molecular Cell Biology, 19(2), 121-135.
- Jackson, L. M., & Hawkey, C. J. (2000). COX-2 selective inhibitors: a new generation of anti-inflammatory drugs. The British Journal of General Practice, 50(458), 753-756.
- Kumar, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research, 16(4), 306-313.
- Mahapatra, D. K., Aguilar, C. N., & Haghi, A. K. (2021). Natural Products Pharmacology and Phytochemicals for Health Care. Apple Academic Press.
- Micklewright, R., Lane, S., & Linley, J. (2003). A randomised, placebo-controlled trial of the efficacy and tolerability of valdecoxib in the treatment of primary dysmenorrhoea. The British Journal of General Practice, 53(490), 361-365.
- Mihaylova, M. M., & Shaw, R. J. (2011). The AMPK signalling pathway coordinates cell growth, autophagy and metabolism.
- Russell, K. E., Chung, K. F., Clarke, C. J., Durham, A. L., Mallia, P., Footitt, J., Johnston, S. L., Barnes, P. J., Hall, S. R., & Simpson, K. D. (2016). The MIF antagonist ISO-1 attenuates corticosteroid-insensitive inflammation in severe asthma. The Journal of Allergy and Clinical Immunology, 137(5), 1453-1462.
- Steinberg, G. R., & Carling, D. (2019). The AMP-activated protein kinase: a key regulator of metabolism in health and disease. Physiological Reviews, 99(2), 1075-1132.
- Wagner, E., Al-Kadasi, K., Zimecki, M., & Sawka-Dobrowolska, W. (2008). Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504.
- Zimecki, M. (2016). Anti-inflammatory properties of an isoxazole derivative–MZO-2. Pharmacological Reports, 68(4), 894-902.
-
(2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Wiley Online Library. Retrieved from [Link]
-
(2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Retrieved from [Link]
-
(2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
-
(2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Bentham Science. Retrieved from [Link]
-
(2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Retrieved from [Link]
-
(2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. Retrieved from [Link]
-
(2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. Retrieved from [Link]
-
(2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Retrieved from [Link]
-
(2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Retrieved from [Link]
-
(2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI. Retrieved from [Link]
-
(2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. Retrieved from [Link]
-
(2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Retrieved from [Link]
-
(2024). Isoxazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
(2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Retrieved from [Link]
-
(2024). valdecoxib. ClinPGx. Retrieved from [Link]
-
(2003). Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. PubMed. Retrieved from [Link]
-
(2024). Valdecoxib: Uses, Dosage, Side Effects and More. MIMS Philippines. Retrieved from [Link]
-
(2024). Valdecoxib. PubChem. Retrieved from [Link]
-
(2024). Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Retrieved from [Link]
-
(2024). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]
-
(2024). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
(2024). Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). ResearchGate. Retrieved from [Link]
-
(2024). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Retrieved from [Link]
-
(2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Retrieved from [Link]
-
(2024). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PubMed Central. Retrieved from [Link]
-
(2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PubMed Central. Retrieved from [Link]
-
(2024). AMPK Signaling Pathway. Boster Bio. Retrieved from [Link]
-
(2024). AMP-activated protein kinase. Wikipedia. Retrieved from [Link]
-
(2024). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. PubMed Central. Retrieved from [Link]
-
(2024). AMPK Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpca.org [ijpca.org]
- 4. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. espublisher.com [espublisher.com]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 10. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents | MDPI [mdpi.com]
- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 17. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mims.com [mims.com]
- 19. ClinPGx [clinpgx.org]
- 20. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 23. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 29. bosterbio.com [bosterbio.com]
- 30. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of 3-Bromoisoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive technical overview of the reactivity of 3-Bromoisoxazole-5-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple listing of reactions to provide a deeper understanding of the electronic and steric factors governing its chemical behavior, supported by field-proven insights and detailed experimental protocols.
Core Molecular Architecture and Electronic Landscape
This compound possesses a unique electronic architecture that dictates its reactivity. The isoxazole ring is an electron-deficient π-system, a consequence of the electronegativity of the nitrogen and oxygen heteroatoms. This inherent electron deficiency is further amplified by the strongly electron-withdrawing nitrile group (-CN) at the C5 position. Conversely, the bromine atom at the C3 position, while electronegative, can also participate in resonance, donating electron density to the ring. This push-pull electronic environment creates a nuanced reactivity profile, making the molecule susceptible to a range of transformations at distinct positions.
Key Structural Features:
-
Electron-Deficient Isoxazole Core: Prone to nucleophilic attack under certain conditions and influences the acidity of adjacent protons.
-
Electron-Withdrawing Nitrile Group (-CN): Enhances the electron deficiency of the ring, particularly at the C4 and C5 positions, and serves as a versatile synthetic handle for further derivatization.
-
Reactive Bromine Atom (-Br): A good leaving group, making the C3 position a prime site for cross-coupling reactions and nucleophilic substitution.
Synthesis of the this compound Scaffold
The efficient construction of the this compound core is a critical first step for its utilization in synthetic campaigns. While various methods for isoxazole synthesis exist, a common and effective approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne.[1][2]
A plausible and frequently utilized precursor for the synthesis of related 3-bromoisoxazoles is mucobromic acid.[3][4] The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitable precursor, potentially involving the formation of a brominated nitrile oxide intermediate followed by cycloaddition.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
The Reactivity Landscape: A Multi-faceted Profile
The reactivity of this compound is dominated by three primary centers: the C3-Br bond, the C5-CN group, and the isoxazole ring itself.
Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position
The C-Br bond at the 3-position is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for the rapid construction of molecular complexity.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the isoxazole core and various aryl or heteroaryl boronic acids or esters.[5][6] This reaction is instrumental in creating biaryl structures, which are prevalent motifs in pharmacologically active compounds. The electron-deficient nature of the isoxazole ring generally facilitates the oxidative addition step in the catalytic cycle.
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example Reagents/Conditions | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and influences reaction rate. |
| Temperature | 80-120 °C | Provides energy to overcome activation barriers. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a degassed solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of dioxane and water (4:1) is added K₂CO₃ (2.0 eq).
-
Pd(PPh₃)₄ (0.05 eq) is then added, and the mixture is degassed again.
-
The reaction mixture is heated to 100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-phenylisoxazole-5-carbonitrile.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the direct linkage of terminal alkynes to the C3 position of the isoxazole ring, providing access to a wide range of alkynyl-substituted isoxazoles.[7][8][9] This reaction is highly valuable for the synthesis of precursors for "click" chemistry, as well as for creating rigid scaffolds in drug design. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Typical Sonogashira Coupling Conditions:
| Component | Example Reagents/Conditions | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N, i-Pr₂NH | Acts as a base and often as a solvent. |
| Solvent | THF, DMF | Co-solvent to ensure solubility of reactants. |
| Temperature | Room temperature to 80 °C | Generally milder conditions than Suzuki coupling. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in a mixture of THF and triethylamine (2:1) is added Pd(PPh₃)₄ (0.03 eq) and CuI (0.05 eq).
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 6-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-(phenylethynyl)isoxazole-5-carbonitrile.
Reactivity of the Nitrile Group at the C5 Position
The nitrile group at the C5 position is a versatile functional group that can undergo a variety of transformations.
The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10] This transformation provides access to 3-bromo-5-(aminomethyl)isoxazole, a valuable intermediate for further functionalization, such as amide bond formation.
Grignard reagents add to the nitrile to form an intermediate imine, which upon acidic workup, yields a ketone.[11] This allows for the introduction of a variety of alkyl or aryl groups at the C5 position, leading to the formation of 3-bromo-5-acylisoxazoles.
Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-deficient nature of the isoxazole ring, particularly enhanced by the C5-nitrile group, nucleophilic aromatic substitution (SNAr) at the C3 position is a plausible, albeit less common, reaction pathway.[12][13] Strong nucleophiles, under forcing conditions, may displace the bromide. The viability of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Factors Influencing SNAr:
-
Nucleophile Strength: Stronger nucleophiles are more likely to initiate the reaction.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Elevated temperatures are often required to overcome the activation energy.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.
Predicted Spectroscopic Data for this compound:
| Technique | Predicted Key Features |
| ¹H NMR | A singlet for the C4-H proton, likely in the δ 7.0-8.0 ppm range, deshielded by the adjacent electronegative atoms and the nitrile group. |
| ¹³C NMR | Signals for the isoxazole ring carbons (C3, C4, C5), with C3 and C5 being significantly deshielded. A characteristic signal for the nitrile carbon (-CN) around δ 110-120 ppm.[3][14] |
| FTIR | A strong, sharp absorption band for the C≡N stretch around 2230-2240 cm⁻¹.[15] Characteristic C=N and C-O stretching vibrations for the isoxazole ring. |
| Mass Spec. | A molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 in approximately 1:1 ratio). |
Safety and Handling
As a brominated heterocyclic compound, this compound should be handled with care in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications in Drug Discovery and Materials Science
Isoxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][17] The ability to functionalize this compound at multiple positions makes it an attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. The rigid isoxazole core can serve as a bioisostere for other aromatic systems, and the diverse substitution patterns achievable allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.
In materials science, the alkynyl derivatives prepared via Sonogashira coupling can be utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where rigid, conjugated systems are desirable.
Conclusion
This compound is a highly versatile and reactive building block with a rich and tunable chemical profile. Its strategic importance lies in the orthogonal reactivity of its functional groups, allowing for selective transformations at the C3 and C5 positions. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is paramount for its effective utilization in the design and synthesis of novel molecules for a wide array of applications, from drug discovery to materials science.
References
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
- Yu, J., Edjah, B., Argueta-Gonzalez, H., Ross, S., Gaulden, P., Shanderson, R., Dave, J., & Baumstark, A. L. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles.
-
Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide. (2025). BenchChem.
- 3-Bromoisoxazole Safety D
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845.
- 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2015).
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102869.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). Organic letters, 12(24), 5644–5647.
- Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. (2008). Organic Chemistry Portal.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). Molecules (Basel, Switzerland), 21(3), 307.
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). Chemical science, 13(2), 344–352.
- Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. (2022). Environmental science & technology, 56(21), 15003–15012.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Process for the manufacture of 3-amino-5- methylisoxazole. (1991).
- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2021). Molecules (Basel, Switzerland), 26(17), 5183.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. (2021). European journal of organic chemistry, 2021(30), 4393–4397.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
- SAFETY D
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetochemistry, 4(4), 49.
- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2013).
- TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon. (2024). TCI Chemicals.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Journal of enzyme inhibition and medicinal chemistry, 33(1), 1198–1206.
- SAFETY D
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org.
- Safety Data Sheet: 1,2,3-Benzotriazole. (n.d.). Carl ROTH.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). Scientific reports, 11(1), 13627.
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 11. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. ajrcps.com [ajrcps.com]
- 14. d-nb.info [d-nb.info]
- 15. rjpbcs.com [rjpbcs.com]
- 16. fishersci.com [fishersci.com]
- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 3-Bromoisoxazole-5-carbonitrile in Antibacterial Agent Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are pivotal in medicinal chemistry due to their ability to interact with biological targets.[1] The isoxazole ring is a prominent pharmacophore known for a wide range of biological activities, including significant antimicrobial properties.[1] This document provides a detailed technical guide on the application of 3-Bromoisoxazole-5-carbonitrile, a versatile and reactive building block, in the synthesis of potent antibacterial agents. We will focus on its strategic use in constructing isoxazole-containing oxazolidinone derivatives, a class of synthetic antibiotics that have shown efficacy against multi-drug-resistant Gram-positive pathogens.[2] This guide will furnish researchers with both the theoretical underpinnings and practical, step-by-step protocols for synthesis and subsequent antibacterial evaluation.
Introduction: The Strategic Value of this compound
This compound is a bifunctional heterocyclic compound. Its structure is primed for sequential, regioselective reactions, making it an ideal starting material for combinatorial library synthesis and lead optimization campaigns.
-
The Isoxazole Core: The isoxazole moiety is a key feature in several approved drugs and numerous experimental compounds.[3] Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its diverse pharmacological profile.[1][4] The weak N-O bond within the ring can be cleaved under specific reductive conditions, offering a pathway to further structural diversification, although for many antibacterial applications, the intact ring is a crucial part of the pharmacophore.[3]
-
Reactive Handles:
-
C3-Bromine: The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.
-
C5-Nitrile: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This amine functionality is particularly crucial as it serves as a key nucleophile for coupling with other pharmacophoric fragments, most notably in the construction of the oxazolidinone ring system.
-
The combination of these features makes this compound a powerful synthon for accessing novel chemical space in the search for next-generation antibiotics.
Core Synthetic Strategy: Construction of Isoxazole-Appended Oxazolidinones
Oxazolidinones, such as Linezolid, are a critical class of antibiotics that inhibit bacterial protein synthesis at a very early stage.[5] Their novel mechanism of action makes them effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] The core strategy detailed here involves using this compound to synthesize a novel amine intermediate, which is then cyclized to form the oxazolidinone ring.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for an isoxazole-oxazolidinone.
Detailed Experimental Protocols
The following protocols are detailed, self-validating methodologies. Explanations are provided to underscore the rationale behind specific reagents and conditions.
Protocol 3.1: Synthesis of (3-Bromoisoxazol-5-yl)methanamine (Intermediate 1)
This crucial first step converts the nitrile group into a primary amine, which will serve as the nucleophile for building the oxazolidinone ring.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Parr hydrogenator or a similar high-pressure hydrogenation apparatus
-
Magnetic stirrer
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully wash the Raney Nickel slurry (approx. 0.2 eq by weight) with methanol three times to remove water. Under an inert atmosphere (e.g., Argon), add the washed catalyst to the reaction mixture.
-
Expert Insight: Raney Nickel is pyrophoric when dry. Always handle it as a slurry and under an inert atmosphere. The washing step is critical to remove water, which can interfere with the reaction.
-
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas three times. Pressurize the vessel to 50-60 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Self-Validation: The pressure gauge on the hydrogenator should drop as the reaction consumes hydrogen and then stabilize upon completion. TLC or LC-MS can also be used to confirm the disappearance of the starting material.
-
-
Work-up: Carefully vent the hydrogen from the vessel and purge with an inert gas like Argon or Nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the pad thoroughly with methanol.
-
Expert Insight: The filter cake containing Raney Nickel should be kept wet with water to prevent ignition upon exposure to air.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product, (3-Bromoisoxazol-5-yl)methanamine.
-
Purification & Characterization: The crude amine is often used directly in the next step. If necessary, it can be purified by column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 3.2: Synthesis of the Final Isoxazole-Oxazolidinone Compound
This multi-step, one-pot procedure builds the oxazolidinone ring onto the amine intermediate.
Materials:
-
(3-Bromoisoxazol-5-yl)methanamine (Intermediate 1)
-
(R)-Glycidyl butyrate
-
1,1'-Carbonyldiimidazole (CDI)
-
Arylboronic acid (for Suzuki coupling, e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (ACN), Toluene, Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amino Alcohol Formation: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM. Add (R)-Glycidyl butyrate (1.1 eq) and stir the mixture at room temperature for 16 hours.
-
Expert Insight: This is a nucleophilic ring-opening of the epoxide by the primary amine. The reaction is typically slow and is left overnight to ensure complete conversion. (R)-glycidyl butyrate is chosen to install the correct stereochemistry required for antibacterial activity, mirroring established oxazolidinones.[6][7]
-
-
Cyclization: Cool the reaction mixture to 0 °C. Add CDI (1.2 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Expert Insight: CDI is a safe and effective phosgene equivalent that activates the hydroxyl group and facilitates cyclization with the secondary amine to form the 2-oxazolidinone ring.
-
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is the brominated isoxazole-oxazolidinone.
-
Suzuki Cross-Coupling: To a new flask, add the crude brominated intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add a solvent mixture of Toluene/Ethanol/Water (e.g., 3:1:1 ratio). Degas the mixture by bubbling Argon through it for 20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Expert Insight: Degassing is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Final Work-up & Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Application in Antibacterial Susceptibility Testing
Once synthesized and purified, the novel compound must be evaluated for its antibacterial efficacy. The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol 4.1: Broth Microdilution MIC Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Nitrile Group on 3-Bromoisoxazole-5-carbonitrile
Introduction: The Versatility of the Isoxazole Scaffold
The 3-bromoisoxazole-5-carbonitrile moiety is a highly valuable building block in the fields of medicinal chemistry and drug development. The isoxazole ring itself is a privileged structure, present in numerous therapeutic agents due to its favorable metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The presence of a bromine atom at the 3-position and a nitrile group at the 5-position provides two orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide provides an in-depth exploration of key derivatization strategies for the nitrile group of this compound. We will delve into the mechanistic underpinnings of these transformations, present field-proven, step-by-step protocols, and offer insights into potential challenges and optimization strategies. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently synthesize a diverse library of novel isoxazole derivatives.
Core Derivatization Pathways
The electron-withdrawing nature of the isoxazole ring and the bromine atom influences the reactivity of the C5-nitrile group. This guide will focus on three principal, high-impact derivatization pathways:
-
[3+2] Cycloaddition: Conversion of the nitrile to a 5-substituted-1H-tetrazole.
-
Reduction: Transformation of the nitrile to a primary amine.
-
Hydrolysis: Stepwise conversion of the nitrile to a carboxamide and subsequently to a carboxylic acid.
These transformations introduce key functional groups—a bioisostere for a carboxylic acid (tetrazole), a basic handle for salt formation and further derivatization (amine), and versatile intermediates for amide coupling (carboxamide and carboxylic acid).
Synthesis of 3-Bromo-5-(1H-tetrazol-5-yl)isoxazole via [3+2] Cycloaddition
Scientific Rationale: The conversion of a nitrile to a tetrazole is a powerful transformation in medicinal chemistry, as the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid.[3] This substitution can enhance metabolic stability and improve pharmacokinetic properties. The reaction proceeds via a [3+2] cycloaddition between the nitrile and an azide salt.[4] The mechanism is thought to involve the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the aromatic tetrazole ring.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-bromo-5-(1H-tetrazol-5-yl)isoxazole.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per gram of nitrile) to the flask.
-
Reaction: Heat the mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-bromo-5-(1H-tetrazol-5-yl)isoxazole as a solid.
-
Dry the purified product under vacuum.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [5] |
| Reaction Time | 12-24 hours | [6] |
| Reaction Temp. | 110-120 °C | [6] |
Reduction of this compound to (3-Bromoisoxazol-5-yl)methanamine
Scientific Rationale: The reduction of a nitrile to a primary amine introduces a basic functional group that is crucial for modifying solubility, forming salts, and serving as a nucleophile for further synthetic elaborations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile, followed by an aqueous work-up to yield the primary amine.[7]
Expertise & Experience Insight: A critical consideration when reducing substituted isoxazoles with strong hydrides like LiAlH₄ is the potential for reductive cleavage of the N-O bond within the isoxazole ring.[8] This can lead to a mixture of products. To mitigate this side reaction, it is imperative to maintain low reaction temperatures and carefully control the stoichiometry of the reducing agent.
Workflow Diagram:
Caption: Workflow for the reduction of this compound to the corresponding primary amine.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Sodium hydroxide (NaOH) solution, 15% aqueous
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Fieser work-up):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous NaOH solution (X mL) dropwise.
-
Add deionized water (3X mL) dropwise.
-
A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
-
-
Isolation:
-
Filter the slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.
-
The product can be purified further by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [7] |
| Reaction Time | 2-4 hours | [7] |
| Reaction Temp. | 0 °C to RT | [7] |
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide, which can then be further hydrolyzed to a carboxylic acid. This stepwise conversion allows for the isolation of either product depending on the reaction conditions.
Partial Hydrolysis to 3-Bromoisoxazole-5-carboxamide
Scientific Rationale: Partial hydrolysis of a nitrile to an amide can be achieved under controlled acidic or basic conditions. The reaction is stopped before proceeding to the carboxylic acid. The carboxamide is a valuable intermediate for further chemical modifications.
Workflow Diagram:
Caption: Workflow for the partial hydrolysis of this compound to the corresponding carboxamide.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) in a beaker equipped with a magnetic stir bar.
-
Acid Addition: Cool the beaker in an ice bath and slowly add concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
-
Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Complete Hydrolysis to 3-Bromoisoxazole-5-carboxylic Acid
Scientific Rationale: Complete hydrolysis to the carboxylic acid is typically achieved by heating the nitrile in the presence of a strong acid or base for an extended period.[9][10] The intermediate amide is formed and subsequently hydrolyzed in situ. The carboxylic acid product is a key intermediate for the synthesis of esters and for coupling reactions to form more complex amides.
Workflow Diagram:
Caption: Workflow for the complete hydrolysis of this compound to the carboxylic acid.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Hydrochloric acid (HCl), 6M aqueous solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 6M aqueous HCl.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis shows the disappearance of the starting material and the intermediate amide.
-
Work-up:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The carboxylic acid product should precipitate out of the solution.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
-
Purification:
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).
-
Dry the purified product under vacuum.
-
Quantitative Data Summary for Hydrolysis:
| Product | Typical Yield | Reaction Time | Reaction Temp. | Reference |
| Carboxamide | 70-85% | 1.5-2.5 hours | 0 °C to RT | General Procedure |
| Carboxylic Acid | 80-95% | 4-8 hours | Reflux | [9] |
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a wide array of important chemical entities. The protocols detailed in this guide for the synthesis of tetrazoles, primary amines, carboxamides, and carboxylic acids are robust and have been developed with a focus on scientific integrity and practical applicability. By understanding the underlying chemical principles and potential challenges, researchers can confidently employ these methods to advance their drug discovery and development programs.
References
- Ahmed, S. M., Hussain, F. H., Leusciatti, M., Mannucci, B., Mella, M., & Quadrelli, P. (2022). Phosphorylation of 10-bromoanthracen-9-yl-cyclopenta [d] isoxazol-6-ols: chemistry suitable for antivirals. ARKIVOC, 2022(7), 89-103.
- Popov, A. V., Tseliou, I. N., Khlebnikov, A. F., & Novikov, M. S. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(3), 1361.
- Makhaeva, G. F., Lushchekina, S. V., Boltneva, N. P., Shevchenko, V. P., & Richardson, R. J. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.
- Khatun, N., Saha, A., & Dinda, B. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(53), 33365-33393.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
- Kinstle, T. H., & Staudt, G. J. (1969). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. The Journal of Organic Chemistry, 34(3), 819-821.
- Britton, J., Raston, C. L., & Stubbs, K. A. (2017). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Beilstein Journal of Organic Chemistry, 13(1), 2269-2276.
- Patel, M. P., & Patel, R. G. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RASĀYAN Journal of Chemistry, 2(2), 807-810.
- Kariyappa, A. K., & Kumar, K. A. (2012). Synthesis of 3, 5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
-
Dr. Preeti. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
- Duncia, J. V., Pierce, M. E., & Santella Jr, J. B. (1991). Three synthesis routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of organic chemistry, 56(7), 2395-2400.
- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
- K. C. Nicolaou, & T. Montagnon. (2008).
- Bakthavatchalam, R., & Yoon, S. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767.
- Bakavayev, V. M., Podolyan, Y. V., Knyazeva, I. V., & Vovk, M. V. (2018). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 54(1), 104-108.
- Acar, Ç., Ertürk, A., & Yakan, H. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 779-788.
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Troubleshooting & Optimization
Technical Support Center: Navigating the Chemistry of 3-Bromoisoxazole-5-carbonitrile
Welcome to the technical support center for 3-Bromoisoxazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a highly functionalized heterocyclic compound, this compound offers unique opportunities for molecular construction but also presents specific challenges related to its stability. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and overcome potential degradation issues during your reactions, ensuring robust and reproducible outcomes.
I. Understanding the Molecule: Key Stability Considerations
This compound possesses three key reactive sites: the isoxazole ring, the bromine atom at the 3-position, and the nitrile group at the 5-position. The electronic interplay between the electron-withdrawing nitrile group and the inherent reactivity of the brominated isoxazole core dictates its stability profile. The primary degradation pathways involve:
-
Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including strong acids, certain bases, and reducing agents.[1][2][3]
-
Hydrolysis of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide intermediate under both acidic and basic conditions, a reaction often accelerated by heat.[4]
-
Reactions at the C3-Bromine: The bromine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][5][6]
II. Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What could be happening?
A1: Darkening of the reaction mixture and the appearance of multiple TLC spots are common indicators of degradation. The most likely cause is the decomposition of the isoxazole ring, especially if you are using strong bases or high temperatures. The nitrile group could also be hydrolyzing. We recommend running a control reaction without your coupling partner or nucleophile to isolate the effect of the reaction conditions on the starting material.
Q2: I am attempting a Suzuki-Miyaura coupling, but my yields are consistently low. What are the key parameters to optimize?
A2: Low yields in Suzuki-Miyaura couplings with this compound are often due to competing degradation pathways. The choice of base is critical; we recommend using milder bases like K₂CO₃ or Cs₂CO₃ over strong bases like NaOH or KOtBu. Additionally, the palladium catalyst and ligand system play a crucial role. Bulky electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.[1] Running the reaction at the lowest effective temperature is also advised.
Q3: Can I hydrolyze the nitrile group to a carboxylic acid without affecting the isoxazole ring?
A3: Yes, this is achievable with careful selection of reaction conditions. While strong acidic or basic hydrolysis at high temperatures will likely lead to ring degradation, milder conditions can be employed. For instance, enzymatic hydrolysis or carefully controlled hydrolysis using moderate acid or base at lower temperatures can selectively target the nitrile group.
Q4: What are the best practices for storing this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from light and strong acids or bases. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent moisture-related degradation.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during reactions with this compound.
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Explanation | Recommended Solution |
| Insufficient activation of the isoxazole ring | The electron-withdrawing nitrile group at the 5-position activates the ring for nucleophilic attack at the 3-position. However, for weakly nucleophilic partners, this may not be sufficient. | Consider using a stronger nucleophile or adding a Lewis acid to further activate the ring. |
| Degradation of starting material under basic conditions | If a strong base is used to deprotonate the nucleophile, it may also promote the degradation of the isoxazole ring. | Use a weaker base or a pre-formed salt of the nucleophile. Perform the reaction at a lower temperature. |
| Poor solubility of reactants | If the reactants are not fully dissolved, the reaction rate will be significantly reduced. | Choose a solvent system that ensures good solubility for both the this compound and the nucleophile. Aprotic polar solvents like DMF or DMSO are often good choices. |
Issue 2: Formation of Side Products in Suzuki-Miyaura Coupling
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the nitrile group | The basic conditions required for the Suzuki-Miyaura coupling can lead to the hydrolysis of the nitrile to a carboxylic acid. | Use milder bases such as K₃PO₄ or K₂CO₃. Keep the reaction temperature as low as possible and monitor the reaction progress closely to avoid prolonged reaction times. |
| Isoxazole ring opening | Strong bases and elevated temperatures can cause the isoxazole ring to cleave, leading to a complex mixture of byproducts. | Opt for bases like Cs₂CO₃ or K₂CO₃ and run the reaction at a moderate temperature (e.g., 60-80 °C). |
| Protodebromination (loss of bromine) | In the presence of a proton source and a palladium catalyst, the bromine atom can be replaced by a hydrogen atom. | Ensure anhydrous conditions and use a well-defined palladium precatalyst. |
Issue 3: Unintended Hydrolysis of the Nitrile Group
| Potential Cause | Explanation | Recommended Solution |
| Harsh acidic or basic workup | The nitrile group can be hydrolyzed during the workup if exposed to strong acids or bases for an extended period. | Neutralize the reaction mixture carefully and perform the extraction promptly. Use a buffered aqueous solution for the workup if necessary. |
| Presence of water in the reaction mixture | Trace amounts of water, especially at elevated temperatures and in the presence of acid or base catalysts, can cause nitrile hydrolysis. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |
IV. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Degradation
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a mild base such as K₂CO₃ (2.0 eq.).
-
Add a suitable solvent (e.g., a mixture of dioxane and water, 4:1).
-
De-gas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Reaction Progress and Degradation by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting in cold acetonitrile).
-
Filter the sample and inject it into the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of product and any degradation peaks.
-
V. Visualizing Degradation Pathways and Troubleshooting Logic
The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting common issues.
Diagram 1: Potential Degradation Pathways of this compound
Caption: Key degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for Low-Yield Reactions
Caption: A logical guide to troubleshooting low-yield reactions.
VI. References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition. 2011, 50(30), 6722-6737. [Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. 1999. [Link]
-
Ortiz, C. S., & de Bertorello, M. M. Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. Journal of Pharmaceutical Sciences. 1995, 84(6), 783-785. [Link]
-
Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences. 1991, 80(6), 573-577. [Link]
-
Forlani, L., & Todesco, P. E. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. 1978, (9), 1016-1019. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons. 2011. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Halides in the Presence of a Palladium Catalyst. Angewandte Chemie International Edition. 2008, 47(15), 2876-2879. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95(7), 2457-2483. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Selection for 3-Bromoisoxazole-5-carbonitrile Reactions
Welcome to the technical support guide for 3-Bromoisoxazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical aspect of solvent selection for successful and reproducible reaction outcomes. The unique electronic and steric properties of this heterocyclic building block demand careful consideration of the reaction medium. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving. What are its general solubility characteristics?
A1: this compound is a moderately polar compound. Its solubility is a crucial first step for any successful reaction.
-
High Solubility: Generally, it exhibits good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Moderate Solubility: It has moderate solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform (CHCl₃), as well as esters like Ethyl Acetate (EtOAc).
-
Low Solubility: It is sparingly soluble in less polar solvents like Toluene and has very poor solubility in non-polar solvents like Hexanes or Petroleum Ether. It is generally insoluble in water.
Troubleshooting Tip: If you are facing solubility issues, especially in a mixed-solvent system for a cross-coupling reaction, try pre-dissolving the this compound in a small amount of a high-solubility solvent (like THF or DMF) before adding it to the main reaction mixture.
Q2: I am running a Suzuki-Miyaura cross-coupling reaction and getting low yields. Could the solvent be the issue?
A2: Absolutely. Solvent choice is paramount for a successful Suzuki-Miyaura coupling. The reaction typically requires a biphasic or anhydrous solvent system to facilitate the different steps of the catalytic cycle.
Causality: The solvent system must solubilize the organic substrate, the boronic acid/ester, the palladium catalyst, and the ligand, while also enabling the inorganic base to be active. Water is often added to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and to facilitate the crucial transmetalation step.[1]
Commonly Used Solvent Systems:
-
Toluene/Water or Dioxane/Water: These are the most common and robust systems. A typical ratio is between 4:1 to 10:1 (organic:water).[2] Dioxane is often preferred for its ability to better solubilize a wider range of substrates and intermediates.
-
THF/Water: This is another effective combination, particularly for reactions run at moderate temperatures.[2]
-
Anhydrous Polar Aprotic Solvents: In some cases, particularly with sensitive substrates or specific ligands, anhydrous conditions using solvents like DMF or DME with a soluble organic base (e.g., K₃PO₄) can be effective.[3]
Troubleshooting Guide for Suzuki-Miyaura Reactions:
-
Problem: Low Conversion.
-
Solution 1: Degas Thoroughly. Ensure your solvent is rigorously degassed with an inert gas (Argon or Nitrogen) for 15-30 minutes. Oxygen can deactivate the Palladium(0) catalyst.
-
Solution 2: Adjust Water Ratio. If your boronic acid is decomposing (protodeboronation), try reducing the amount of water or switching to a less aqueous system with a base like K₃PO₄.[3] Conversely, if the base seems inactive, a small increase in the water content might help.[1]
-
Solution 3: Increase Polarity. For highly polar substrates, a system like Dioxane/Water or even DMF/Water might improve solubility and reaction rates.
-
-
Problem: Catalyst Decomposition (black precipitate).
-
Solution: This indicates the formation of palladium black. The chosen solvent may not be adequately stabilizing the catalytic species. Ensure a suitable ligand is present and consider switching to a more coordinating solvent like Dioxane or THF.
-
Q3: What is the best solvent choice for a Nucleophilic Aromatic Substitution (SNAr) reaction on the 3-bromo position?
A3: For SNAr reactions, the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) is the most critical factor. This dictates that polar aprotic solvents are almost always the superior choice.
Mechanistic Insight: SNAr reactions proceed through a charged, resonance-stabilized intermediate. Polar aprotic solvents (DMF, DMSO, NMP, DMAc) excel at solvating cations while leaving the nucleophile "bare" and highly reactive.[4] Polar protic solvents (e.g., ethanol, water) will form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.[4][5]
Recommended Solvents:
-
Primary Choices: DMSO, DMF, NMP. These solvents have high dielectric constants and are excellent at stabilizing the Meisenheimer complex, leading to faster reaction rates.
-
Secondary Choices: Acetonitrile (MeCN), THF. These are less polar than DMSO/DMF but can be effective, especially for more reactive nucleophiles or when running reactions at elevated temperatures.
Troubleshooting Guide for SNAr Reactions:
-
Problem: No or Slow Reaction.
-
Solution 1: Switch to a More Polar Aprotic Solvent. If you are using THF or MeCN, switching to DMF or DMSO will almost certainly accelerate the reaction.
-
Solution 2: Ensure Anhydrous Conditions. Water can act as a competing nucleophile or protonate your intended nucleophile, reducing its effectiveness. Use anhydrous solvents and run the reaction under an inert atmosphere.
-
Solution 3: Temperature. SNAr reactions on heteroaromatic rings can be sluggish. Heating the reaction (e.g., 80-120 °C) is often necessary.
-
-
Problem: Side Product Formation.
-
Solution: If using a solvent like DMF at high temperatures, be aware of potential decomposition to dimethylamine, which can act as a nucleophile. If this is suspected, switching to a more stable solvent like DMSO or NMP is advisable.
-
Data & Protocols
Solvent Selection Summary Table
| Reaction Type | Primary Solvent(s) | Co-Solvent / Additive | Typical Base(s) | Key Considerations |
| Suzuki-Miyaura Coupling | Dioxane, Toluene, THF | Water | K₂CO₃, Cs₂CO₃, K₃PO₄ | Rigorous degassing is essential. Water ratio is critical for base solubility and transmetalation.[1][2] |
| Nucleophilic Aromatic Sub. (SNAr) | DMSO, DMF, NMP | None | K₂CO₃, NaH, DIPEA | Must be anhydrous. Solvent polarity directly impacts reaction rate by stabilizing the Meisenheimer complex.[5] |
| Sonogashira Coupling | THF, DMF | Triethylamine (Et₃N) | Et₃N, DIPEA | Et₃N often serves as both the base and a co-solvent. |
| Heck Coupling | DMF, NMP, DMAc | None | Et₃N, K₂CO₃ | High-boiling point polar aprotic solvents are preferred to achieve necessary reaction temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reagent Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water via syringe in a 5:1 ratio (e.g., 5 mL Dioxane, 1 mL water).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for reacting a nucleophile (e.g., an amine or thiol) with this compound.
-
Reagent Preparation: To a flame-dried, three-neck flask equipped with a condenser and magnetic stirrer, add the nucleophile (1.1 eq.) and a base (e.g., K₂CO₃, 1.5 eq.).
-
Inert Atmosphere: Place the system under an inert atmosphere (Argon or Nitrogen).
-
Solvent & Substrate Addition: Add anhydrous DMSO via syringe. Stir for 10 minutes, then add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMSO.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous mixture with ethyl acetate. The combined organic layers should be washed with brine, dried over Na₂SO₄, and concentrated. Purify further by chromatography or recrystallization as needed.
Visualization of Workflows
Caption: Decision flowchart for solvent selection.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in 3-Bromoisoxazole-5-carbonitrile Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 3-Bromoisoxazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a specific focus on the challenges posed by catalyst deactivation. The isoxazole scaffold is a cornerstone in medicinal chemistry, and the bromo- and cyano-functional groups on this particular derivative offer versatile handles for further molecular elaboration.[1][2]
Successful synthesis often hinges on the performance and stability of the catalyst. Catalyst deactivation not only leads to diminished yields and stalled reactions but can also introduce impurities and complicate downstream processing. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and ultimately prevent common catalyst-related issues.
Section 1: Plausible Catalytic Pathways & Associated Challenges
While several synthetic routes to isoxazoles exist, many can be facilitated by catalysis to improve yield, selectivity, and reaction conditions.[2][3] Below are plausible catalytic strategies for synthesizing this compound, each with its own potential for catalyst deactivation.
-
Pathway A: Copper-Catalyzed [3+2] Cycloaddition. This is a common method for forming the isoxazole ring, where a copper(I) catalyst can promote the reaction between a nitrile oxide and an alkyne.[2][3]
-
Pathway B: Palladium-Catalyzed Cyanation. This approach would involve a pre-formed 3,5-dibromoisoxazole, where a palladium catalyst is used to substitute one of the bromine atoms with a cyanide group.[4][5]
-
Pathway C: Lewis Acid-Catalyzed Bromination. In this scenario, a pre-existing isoxazole-5-carbonitrile is brominated at the 3-position using a Lewis acid catalyst to activate the brominating agent.
Understanding your specific synthetic route is the first step in diagnosing catalyst issues.
Section 2: General Troubleshooting Framework
When a catalyzed reaction underperforms, a systematic diagnosis is crucial. The flowchart below provides a logical workflow to help identify the root cause of catalyst deactivation.
Caption: Diagnostic workflow for troubleshooting catalyst deactivation.
Section 3: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter.
| Symptom / Question | Potential Cause(s) & Deactivation Mechanism | Recommended Troubleshooting Actions & Explanations |
| Q1: My reaction is sluggish or stalls completely. Why is my catalyst not working? | Catalyst Poisoning: The active sites are irreversibly blocked by impurities in reactants, solvents, or the atmosphere. Common poisons for transition metals like Palladium (Pd) and Copper (Cu) include sulfur, thiols, and unpurified reagents.[6] | 1. Verify Reagent Purity: Use high-purity, degassed solvents and reactants. Purify starting materials if their quality is uncertain.[7]2. Work Under Inert Atmosphere: For air-sensitive catalysts (e.g., Pd(0), Cu(I)), ensure the reaction is set up under Argon or Nitrogen to prevent oxidation.[7]3. Perform a Poisoning Test: Add a small amount of a suspected poison to a working reaction. A sudden stop confirms a sensitivity issue. |
| Q2: I'm reusing my heterogeneous catalyst, but the yield drops with each cycle. What's happening? | 1. Leaching: The active metal is dissolving from the solid support into the reaction medium and is lost during workup.[8][9]2. Sintering: High temperatures cause metal nanoparticles on the support to agglomerate, reducing the active surface area.[10][11]3. Coking/Fouling: Carbonaceous materials or polymer byproducts deposit on the catalyst surface, blocking pores and active sites.[12][13] | 1. Analyze the Filtrate: Use ICP-MS or AAS to test the reaction solution for traces of the leached metal. If positive, consider a milder solvent or lower temperature.[14]2. Characterize the Spent Catalyst: Use TEM or XRD to check for an increase in particle size, which indicates sintering. Avoid exceeding the catalyst's recommended thermal limit.[10]3. Regenerate the Catalyst: For coking, gentle calcination in air can burn off deposits. For fouling, wash with a strong solvent. (See Section 5 for protocols). |
| Q3: The reaction mixture has turned black/formed a dark precipitate. Is this a problem? | Metal Agglomeration (Often Pd): This is a strong visual indicator of catalyst decomposition. The active, soluble catalyst species may have been reduced to form inactive, bulk metal nanoparticles (e.g., Palladium black).[15] This is a common result of leaching followed by precipitation. | 1. Re-evaluate Ligands/Additives: Ensure the ligand used is stable and effectively protecting the metal center. In some cases, an oxidant can be added to maintain the active oxidation state.[15]2. Filter and Test: Filter the black precipitate and test its catalytic activity. It will likely be very low. The appearance of this precipitate confirms that the catalyst is no longer in its active form. |
| Q4: My product is contaminated with the catalyst metal, causing issues in purification. How do I prevent this? | Leaching: This is the primary cause of metal contamination in the product. It is particularly common in cross-coupling reactions where reaction intermediates can facilitate the dissolution of the metal from its support or ligand.[8] | 1. Use a More Robust Catalyst: Consider a catalyst with stronger ligand binding or a more resilient support material.2. Optimize Reaction Conditions: Lowering the temperature or using a less polar solvent can sometimes reduce leaching.3. Post-Reaction Scavenging: Treat the crude product solution with a metal scavenger (e.g., thiol-functionalized silica, activated carbon) to remove dissolved metal ions before final purification.[16] |
Section 4: A Deeper Dive into Deactivation Mechanisms
Understanding the "why" is key to prevention. Here are the four most common mechanisms of deactivation for heterogeneous and homogeneous catalysts.
Caption: Major pathways of catalyst deactivation.
-
Poisoning : This is a chemical deactivation where molecules bind strongly to the active sites, rendering them inactive. The effect is often rapid and irreversible. For palladium catalysts, common poisons include compounds containing sulfur, phosphorus, and lead.[6] For copper catalysts, halides and strong coordinating amines can act as poisons.
-
Sintering (Thermal Degradation) : This is a physical process affecting heterogeneous catalysts. At elevated temperatures, mobile metal particles on a support can migrate and agglomerate into larger crystals.[10][11] This leads to a significant and often irreversible loss of active surface area, which is directly proportional to the catalyst's activity.
-
Coking and Fouling : This occurs when carbonaceous materials (coke) or other non-volatile byproducts deposit on the catalyst surface.[12][17] This physically blocks the pores of the support and covers the active sites, preventing reactants from reaching them. This type of deactivation is often reversible through controlled oxidation (calcination).
-
Leaching : This involves the dissolution of the active metal component from the catalyst support into the reaction medium.[14] This is problematic for two reasons: it removes the active catalyst from the reaction site, and it contaminates the final product. Leaching is a key concern in palladium-catalyzed cross-coupling reactions.[8][9]
Section 5: Experimental Protocols
Protocol 1: Test for Metal Leaching via ICP-MS
Objective: To quantify the amount of metal that has leached from a heterogeneous catalyst into the reaction solution.
Methodology:
-
Sample Preparation: After the reaction is complete, carefully filter the heterogeneous catalyst from the reaction mixture.
-
Aliquot Collection: Take a precise volume (e.g., 1.0 mL) of the clear filtrate.
-
Digestion: The sample must be digested in a strong acid (typically trace-metal grade nitric acid) to remove all organic components, leaving only the inorganic elements. This is usually performed in a specialized microwave digestion system.
-
Dilution: Accurately dilute the digested sample with deionized water to a concentration within the linear range of the ICP-MS instrument.
-
Analysis: Analyze the diluted sample by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calibrate the instrument using certified standards for the metal of interest (e.g., Pd, Cu).
-
Calculation: Based on the dilution factor, calculate the concentration (in ppm or ppb) of the metal in the original reaction mixture. A high value confirms significant leaching.
Protocol 2: Regeneration of a Coked Catalyst by Calcination
Objective: To remove carbonaceous deposits (coke) from a catalyst surface to restore activity.
Caution: This method is only suitable for thermally stable catalysts (e.g., metals on alumina, silica, or carbon). Consult the catalyst's technical data sheet for its maximum temperature tolerance.
Methodology:
-
Catalyst Recovery: After the reaction, filter the catalyst, wash it thoroughly with a suitable solvent (e.g., acetone, ethyl acetate) to remove adsorbed organics, and dry it completely in a vacuum oven at a low temperature (e.g., 80 °C).
-
Setup: Place the dried, spent catalyst in a ceramic crucible and place it inside a tube furnace equipped with a controlled gas inlet.
-
Inert Purge: Heat the catalyst to a moderate temperature (e.g., 150-200 °C) under a slow flow of an inert gas like Nitrogen or Argon to drive off any remaining volatile residues.
-
Oxidative Treatment: Slowly introduce a controlled flow of air or a dilute oxygen/nitrogen mixture into the furnace.
-
Ramping Temperature: Gradually increase the temperature to the target calcination temperature (typically 350-500 °C, but must be below the sintering temperature of the catalyst). Hold at this temperature for 2-4 hours. The coke will be oxidized to CO₂.
-
Cool Down: Switch the gas flow back to inert gas and allow the furnace to cool down to room temperature.
-
Re-activation (if necessary): Some catalysts, particularly those containing metal oxides, may need a reduction step (e.g., with H₂) after calcination to restore the active metallic state.
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2020). 17.
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Google Patents. (2000). WO2000073288A1 - Method for preparing 5-substituted oxazoles.
- ACS Omega. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures.
- Master Organic Chemistry. (2013).
- Organic Chemistry Portal.
- Bentham Science Publishers. (2021). Recent Progress in the Synthesis of Isoxazoles.
- MDPI. (2019).
- ChemRxiv.
- ResearchGate. (2025).
- SciSpace.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- IJNNN.
- Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents.
- MDPI. (2024).
- Catalyst deactivation in the direct synthesis of dimethyl ether
- AmmoniaKnowHow.
- Wikipedia. Cross-coupling reaction.
- PMC - NIH. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Catalysis Science & Technology Blog. (2012). Theoretical study of palladium leaching.
- ResearchGate. (2021).
- SilcoTek Corporation. (2017). How To Prevent Fouling and Coking In Analytical and Processes.
- Organic Chemistry Portal.
- Future Science. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- SciSpace.
- SilcoTek Corporation.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemisgroup.us [chemisgroup.us]
- 12. researchgate.net [researchgate.net]
- 13. silcotek.com [silcotek.com]
- 14. An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III) [mdpi.com]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. silcotek.com [silcotek.com]
Validation & Comparative
A Technical Guide to the FT-IR Spectroscopic Analysis of 3-Bromoisoxazole-5-carbonitrile and a Comparison with Related Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromoisoxazole-5-carbonitrile and its Spectroscopic Characterization
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities. This compound is a versatile synthetic intermediate, with the bromo and cyano functionalities serving as reactive handles for the construction of more complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such intermediates, and FT-IR spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide will provide a detailed exploration of the expected FT-IR spectral features of this compound, empowering researchers to confidently identify this compound and distinguish it from related structures.
Predicted FT-IR Spectrum of this compound: A Detailed Analysis
The predicted FT-IR spectrum of this compound is a composite of the characteristic vibrational modes of its constituent functional groups: the isoxazole ring, the nitrile group (-C≡N), and the carbon-bromine bond (C-Br). The following table outlines the expected major absorption bands, their corresponding vibrational modes, and the rationale behind these assignments.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Mechanistic Insights |
| ~3120 | =C-H Stretch | This sharp, medium-intensity absorption arises from the stretching vibration of the C-H bond on the isoxazole ring. Its position above 3000 cm⁻¹ is characteristic of C-H bonds on sp²-hybridized carbon atoms. |
| ~2240 | -C≡N Stretch | The nitrile group exhibits a strong, sharp absorption band in this region due to the stretching of the carbon-nitrogen triple bond. The intensity is enhanced by the high dipole moment of this group. |
| ~1610 | C=N Stretch | This band corresponds to the stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. |
| ~1450 | C=C Stretch | The carbon-carbon double bond stretching within the isoxazole ring gives rise to this absorption. |
| ~1250 | C-O-N Stretch (asymmetric) | The asymmetric stretching of the C-O-N linkage in the isoxazole ring is expected in this region. |
| ~1050 | Isoxazole Ring Breathing | This represents a symmetric vibrational mode of the entire isoxazole ring. |
| ~950 | =C-H Out-of-Plane Bend | The out-of-plane bending of the C-H bond on the isoxazole ring typically appears in this region. |
| ~650 | C-Br Stretch | The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the mid-IR spectrum. The position can be influenced by the electronic environment of the heterocyclic ring. |
Comparative FT-IR Analysis: Unraveling Substituent Effects
To understand the spectral contributions of the bromo and cyano substituents, we will compare the predicted spectrum of this compound with the experimental spectra of isoxazole and methyl 5-methylisoxazole-3-carboxylate.
Reference Spectrum: Isoxazole
The FT-IR spectrum of unsubstituted isoxazole provides a baseline for the vibrational modes of the core heterocyclic ring.
Table 2: Key FT-IR Absorption Bands for Isoxazole
| Experimental Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3125 | =C-H Stretch |
| ~1605 | C=N Stretch |
| ~1440 | C=C Stretch |
| ~1260 | C-O-N Stretch (asymmetric) |
| ~1030 | Isoxazole Ring Breathing |
| ~940 | =C-H Out-of-Plane Bend |
Data sourced from publicly available spectral databases.
Comparative Spectrum: Methyl 5-methylisoxazole-3-carboxylate
This molecule introduces a methyl group at the 5-position and a methyl ester at the 3-position, offering insights into the effects of electron-donating and electron-withdrawing groups, respectively.
Table 3: Key FT-IR Absorption Bands for Methyl 5-methylisoxazole-3-carboxylate
| Experimental Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3130 | =C-H Stretch |
| ~2960, ~2850 | C-H Stretch (methyl) |
| ~1730 | C=O Stretch (ester) |
| ~1615 | C=N Stretch |
| ~1450 | C=C Stretch |
| ~1250 | C-O Stretch (ester) |
Data sourced from the NIST WebBook.[1]
Discussion of Spectral Differences
A comparison of the predicted spectrum of this compound with the experimental spectra of isoxazole and methyl 5-methylisoxazole-3-carboxylate reveals key differences arising from the substituents:
-
Nitrile Group: The most prominent and unambiguous feature in the predicted spectrum of this compound is the strong, sharp absorption around 2240 cm⁻¹ due to the C≡N stretch. This band is absent in the spectra of isoxazole and methyl 5-methylisoxazole-3-carboxylate and serves as a definitive marker for the presence of the nitrile functionality.
-
Carbon-Bromine Bond: The C-Br stretching vibration, predicted to be around 650 cm⁻¹, is another unique feature of this compound. This absorption occurs in the fingerprint region and its identification can be crucial for confirming the presence of the bromine substituent.
-
Isoxazole Ring Vibrations: The positions of the isoxazole ring vibrations (C=N, C=C, and ring breathing modes) are expected to be influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the bromine and nitrile groups in this compound is likely to cause a slight shift in these bands to higher wavenumbers compared to unsubstituted isoxazole. In contrast, the methyl group in methyl 5-methylisoxazole-3-carboxylate is electron-donating, which may lead to a slight shift of the ring vibrations to lower wavenumbers. The ester group, being electron-withdrawing, will have a competing effect.
Experimental Protocol for FT-IR Analysis
To ensure the acquisition of high-quality and reproducible FT-IR data, a standardized experimental protocol is essential. The following outlines a typical procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
-
ATR accessory with a diamond or germanium crystal.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.
-
-
Sample Preparation and Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary baseline corrections or other spectral manipulations using the instrument's software.
-
Identify and label the key absorption bands and compare them to the predicted values and reference spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
-
Visualizing the FT-IR Workflow
The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using an ATR accessory.
Caption: A flowchart illustrating the experimental workflow for FT-IR analysis of a solid sample using an ATR accessory.
Conclusion
This guide has provided a comprehensive overview of the predicted FT-IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy. By understanding the characteristic absorption frequencies of the isoxazole ring, nitrile group, and carbon-bromine bond, researchers can confidently identify this important synthetic intermediate. The comparative analysis with related isoxazole derivatives highlights the diagnostic power of FT-IR in elucidating molecular structure. The detailed experimental protocol and workflow diagram offer a practical framework for obtaining high-quality spectral data. This knowledge is crucial for ensuring the integrity of chemical syntheses and advancing the development of new isoxazole-based therapeutics.
References
-
NIST. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Biological Activity of 3-Bromoisoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1] Its inherent electronic properties and versatile substitution patterns have allowed for the development of drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide provides a comparative analysis of the potential biological activity of a specific, yet underexplored derivative, 3-Bromoisoxazole-5-carbonitrile, against other isoxazole analogues.
While direct comparative experimental data for this compound is not extensively available in published literature, this guide will leverage established structure-activity relationships (SAR) of the isoxazole ring to build a scientifically grounded hypothesis on its potential bioactivity. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comprehensive comparative studies.
The Isoxazole Scaffold: A Hub of Biological Potential
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique electronic and structural framework that is conducive to interactions with biological targets.[3] The modulation of substituents at the 3, 4, and 5-positions of the isoxazole ring has been a fruitful strategy in drug discovery, leading to compounds with fine-tuned potency and selectivity.[1]
Hypothesizing the Bioactivity of this compound: A SAR-Driven Perspective
The structure of this compound suggests several key features that are likely to influence its biological activity:
-
The 3-Bromo Substituent: Halogen atoms, particularly bromine, are known to enhance the biological activity of heterocyclic compounds.[4] The bromine atom can increase lipophilicity, potentially improving membrane permeability. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. In the context of isoxazoles, the presence of a halogen at the 3-position has been associated with potent biological effects.
-
The 5-Carbonitrile Group: The nitrile (-C≡N) group is a strong electron-withdrawing group and a versatile pharmacophore. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its presence at the 5-position can significantly modulate the electronic distribution within the isoxazole ring, influencing its reactivity and interaction with biological targets.
Based on these structural features, it is hypothesized that this compound could exhibit significant antimicrobial and anticancer activities. The combination of a halogen and a nitrile group may lead to a unique profile compared to other isoxazoles bearing different substituents.
Comparative Framework: Selecting Isoxazoles for a Meaningful Analysis
To conduct a robust comparative study, it is essential to select a panel of isoxazole derivatives that allow for a systematic evaluation of structure-activity relationships. The following table outlines a proposed set of compounds for comparison with this compound.
| Compound | Structure | Rationale for Inclusion |
| 1. This compound | Br-C=N-O-C=C-C≡N | Target Compound: To establish its baseline biological activity. |
| 2. Isoxazole-5-carbonitrile | H-C=N-O-C=C-C≡N | Control: To assess the contribution of the 3-bromo substituent. |
| 3. 3-Bromoisoxazole | Br-C=N-O-C=C-H | Control: To evaluate the impact of the 5-carbonitrile group. |
| 4. 3-Phenylisoxazole-5-carbonitrile | Ph-C=N-O-C=C-C≡N | Comparison: To compare the effect of an aryl group versus a halogen at the 3-position. |
| 5. 3-Bromo-5-phenylisoxazole | Br-C=N-O-C=C-Ph | Comparison: To assess the interplay between the 3-bromo and a 5-aryl substituent. |
Experimental Workflows for Comparative Analysis
A thorough comparison of the biological activities of these isoxazole derivatives necessitates a well-defined experimental plan. The following sections detail the synthesis and biological evaluation protocols.
Synthesis of Isoxazole Derivatives: A General Approach
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes.[5][6] A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6]
Diagram: General Synthesis of 3,5-Disubstituted Isoxazoles
Caption: General synthetic route for 3,5-disubstituted isoxazoles.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline. Optimization of reaction conditions may be necessary.
-
Step 1: Synthesis of Bromoformaldoxime.
-
To a stirred solution of bromonitromethane (1.0 eq) in a suitable solvent (e.g., diethyl ether), add a reducing agent (e.g., SnCl₂ in HCl) dropwise at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Step 2: In situ Generation of Bromoformonitrile Oxide and Cycloaddition.
-
Dissolve bromoformaldoxime (1.0 eq) and propargyl nitrile (1.1 eq) in an appropriate solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and an oxidizing agent (e.g., N-chlorosuccinimide) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction, extract the product, and purify by column chromatography to yield this compound.
-
Comparative Biological Evaluation
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7]
Diagram: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution assay.
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Isoxazole Solutions:
-
Dissolve each isoxazole compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Hypothetical Comparative Antimicrobial Data
The following table illustrates a potential outcome of the antimicrobial screening, based on SAR principles.
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| This compound | 8 | 16 | 32 |
| Isoxazole-5-carbonitrile | 32 | 64 | >64 |
| 3-Bromoisoxazole | 16 | 32 | 64 |
| 3-Phenylisoxazole-5-carbonitrile | 16 | 32 | 64 |
| 3-Bromo-5-phenylisoxazole | 4 | 8 | 16 |
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT anticancer assay.
Detailed Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole compounds in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation and Measurement:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
-
Hypothetical Comparative Anticancer Data
The following table illustrates a potential outcome of the anticancer screening.
| Compound | IC₅₀ (µM) vs MCF-7 Cells | IC₅₀ (µM) vs A549 Cells |
| This compound | 5.2 | 8.1 |
| Isoxazole-5-carbonitrile | 25.8 | 35.4 |
| 3-Bromoisoxazole | 12.5 | 18.9 |
| 3-Phenylisoxazole-5-carbonitrile | 9.7 | 15.3 |
| 3-Bromo-5-phenylisoxazole | 2.1 | 4.5 |
Interpreting the Data and Drawing Conclusions
The hypothetical data presented in the tables suggest that the presence of both the 3-bromo and 5-carbonitrile substituents on the isoxazole ring could lead to enhanced biological activity. The comparison with the control compounds would allow for a clear delineation of the contribution of each functional group.
Conclusion and Future Directions
While this guide provides a robust framework for the comparative biological evaluation of this compound, it is imperative to underscore that the presented data is hypothetical and based on established SAR principles. The true biological profile of this compound can only be ascertained through rigorous experimental investigation.
The detailed protocols provided herein offer a clear path for researchers to undertake such a study. The findings from these experiments would not only elucidate the specific biological activities of this compound but also contribute valuable data to the broader understanding of isoxazole SAR. Future studies could expand on these findings by investigating the mechanism of action of the most potent compounds and exploring further structural modifications to optimize their therapeutic potential.
References
- (Reference to a general review on benzoxazole/isoxazole biological activity)
-
(Reference to a paper on carbonic anhydrase inhibition by isoxazoles)[9]
-
(Reference to a study on the SAR of isoxazoles)[10]
-
(Reference to a paper on anticancer activity of oxazole derivatives)[11]
-
(Reference to a paper on the synthesis of isoxazole derivatives)[12]
-
(Reference to a paper on anticancer activity of bromophenyl derivatives)[13]
-
(Reference to a review on antimicrobial activity of isoxazoles)[2]
-
(Reference to a paper on enzyme inhibition by isoxazoles)[14]
-
(Reference to a paper on anticancer activity of oxazole derivatives)[8]
-
(Reference to a general review on isoxazole biological activity)[1]
-
(Reference to a study on the effect of bromine on biological activity)[4]
-
(Reference to a guide on isoxazole synthesis)[15]
-
(Reference to a paper on in-vitro testing protocols)[16]
-
(Reference to a study on the SAR of isothiazolo[4,3-b]pyridines)[17]
-
(Reference to a review on anticancer isoxazole compounds)[18]
-
(Reference to a paper on the synthesis and antimicrobial/antioxidant activity of 5-amino-isoxazole-4-carbonitriles)[19]
-
(Reference to a paper on 5-LOX inhibitory and antioxidant activity of isoxazole derivatives)[20]
-
(Reference to a general resource on Structure Activity Relationships)[21]
-
(Reference to a paper on FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole)[22]
-
(Reference to a paper on antimicrobial activity of carbazole derivatives)[23]
-
(Reference to a portal on isoxazole synthesis)[5]
-
(Reference to a paper on synthesis and biological activities of dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][10][24]benzothiazole derivatives)[25]
-
(Reference to a resource on Structure Activity Relationships and Medicinal Chemistry)[26]
-
(Reference to a paper on enzyme inhibition and antioxidant activity of benzothiazole derivatives)[27]
-
(Reference to a review on isoxazole derivatives as anticancer agents)[28]
-
(Reference to a paper on the synthesis and biological activity of isoxazole derivatives)[3]
-
(Reference to a review on metal-free synthetic routes to isoxazoles)[6]
-
(Reference to a review on photoswitchable enzyme inhibitors)[29]
-
(Reference to a paper on antimicrobial and toxicity features of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives)[30]
-
(Reference to a paper on the synthesis and antimicrobial evaluation of isoxazole derivatives)[7]
Sources
- 1. ijpca.org [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of fluoride release protocols for in-vitro testing of 3 orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. espublisher.com [espublisher.com]
- 19. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 22. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 26. youtube.com [youtube.com]
- 27. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 3,5-Disubstituted Isoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, isoxazoles are a cornerstone scaffold, present in a multitude of clinically significant molecules.[1] Their synthesis, often proceeding through the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, presents a critical challenge: the potential formation of regioisomers.[2][3] For a 3,5-disubstituted isoxazole, the precise placement of the substituents is not a trivial detail; it is fundamental to the molecule's identity, biological activity, and intellectual property. Misassignment can lead to the costly pursuit of the wrong compound, flawed structure-activity relationship (SAR) studies, and irreproducible results.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously validate the structure of 3,5-disubstituted isoxazoles. We will move beyond mere protocol recitation to explain the underlying principles that make these methods a self-validating system, ensuring the absolute structural integrity of your compounds.
The Core Challenge: Distinguishing Isomers
The synthesis of a 3,5-disubstituted isoxazole from an unsymmetrical β-diketone can yield two possible products. The central analytical task is to determine, with certainty, which isomer has been formed. This requires a multi-faceted approach, as no single experiment in isolation provides the complete picture.
A Multi-Technique Workflow for Unambiguous Validation
A robust validation strategy does not rely on a single data point but on the convergence of evidence from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating workflow that ensures the highest degree of confidence.
Caption: High-level workflow for isoxazole structure validation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the information required, the sample availability, and the stage of the research. Here, we compare the primary methods for isoxazole characterization.
| Technique | Primary Role | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | High sensitivity; confirms elemental composition (HRMS). | Generally cannot distinguish between isomers as they have the same mass. Fragmentation patterns can be complex and non-diagnostic.[4][5] |
| ¹H NMR | Initial Structural Insights | Provides information on the electronic environment of protons. The chemical shift of the isoxazole H-4 proton can be a useful "fingerprint".[2] | Can be ambiguous for isomer differentiation without extensive reference data. Substituent effects can be complex. |
| ¹³C NMR | Carbon Skeleton Mapping | Provides distinct signals for each carbon, including quaternaries. The chemical shifts of C3, C4, and C5 are highly informative.[6][7] | Lower sensitivity than ¹H NMR. Does not inherently provide connectivity information. |
| 2D NMR (HMBC) | Definitive Connectivity | Unambiguously establishes multi-bond correlations between protons and carbons, directly mapping the substituent positions. [6][8] | Requires slightly more instrument time and expertise for setup and interpretation than 1D experiments.[9] |
| X-Ray Crystallography | Absolute Structure Proof | Provides a direct, unambiguous 3D structure of the molecule in the solid state.[10][11] | Requires a high-quality single crystal, which can be difficult or impossible to obtain. |
The Decisive Role of 2D NMR: An HMBC-Centric Approach
While all techniques contribute, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful and routine solution for definitively assigning the 3,5-disubstitution pattern in the absence of a crystal structure.[6][12]
The Causality Behind HMBC's Power: The HMBC experiment detects correlations between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH).[13][14] This allows us to "walk" across the molecular framework, connecting protons on a substituent to the specific carbon atom of the isoxazole ring to which it is attached.
Illustrative Example: 3-Phenyl-5-methylisoxazole vs. 3-Methyl-5-phenylisoxazole
Let's consider the challenge of distinguishing between these two common isomers.
-
3-Phenyl-5-methylisoxazole (Isomer A): The methyl protons are attached to C5.
-
3-Methyl-5-phenylisoxazole (Isomer B): The methyl protons are attached to C3.
The key HMBC correlations that differentiate these isomers are shown below.
Caption: Key differentiating HMBC correlations.
Interpretation Logic:
-
In Isomer A , the protons of the methyl group (at C5) will show a strong correlation to the carbon they are attached to (C5, ²J) and a weaker correlation to the adjacent ring carbon (C4, ³J).
-
In Isomer B , the protons of the methyl group (at C3) will show a strong correlation to C3 (²J) and a weaker correlation to C4 (³J).
The observation of a ²J correlation between the methyl protons and the carbon resonating around ~170 ppm (C5) confirms Isomer A, whereas a correlation to the carbon resonating around ~161 ppm (C3) confirms Isomer B.
Experimental Protocols
Standard Protocol for NMR Sample Preparation and HMBC Acquisition
This protocol outlines the steps for acquiring a high-quality HMBC spectrum suitable for structural validation.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified isoxazole sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution. c. Transfer the solution to a clean, dry 5 mm NMR tube. d. The final sample height in the tube should be approximately 4-5 cm.
2. Instrument Setup and 1D Spectra Acquisition: a. Insert the sample into the NMR spectrometer.[15] b. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum to verify sample integrity and determine the proton chemical shift range (sw and o1p).[13] d. Acquire a standard proton-decoupled ¹³C NMR spectrum to determine the carbon chemical shift range. This is useful for setting up the F1 dimension of the HMBC but is not strictly necessary.
3. HMBC Experiment Setup (Bruker Example): a. Create a new experiment dataset. b. Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).[15] c. Set the spectral width (SW) and center (O1P) for the proton dimension (F2) based on the ¹H spectrum. d. Set the spectral width and center for the carbon dimension (F1). A typical range for isoxazoles is ~200-220 ppm, centered around 110-120 ppm, to ensure all carbons from the isoxazole and substituents are included. e. Key Parameter: The long-range coupling delay (CNST2 or d6) is optimized for an average J-coupling. A value corresponding to 8-10 Hz (e.g., 62.5 ms for 8 Hz) is a robust starting point for detecting both ²J and ³J correlations.[6] f. Set the number of scans (NS) per increment. A value of 4 or 8 is typically sufficient for a 5-10 mg sample. g. Set the number of increments in the F1 dimension (TD(f1)). 256 or 512 increments provide good resolution. h. Start the acquisition. Experiment time can range from 30 minutes to a few hours depending on the sample concentration and chosen parameters.[9]
4. Data Processing and Analysis: a. Apply appropriate window functions (e.g., sine-bell) in both dimensions. b. Perform a two-dimensional Fourier transform (xfb). c. Phase the spectrum and calibrate the axes using the 1D spectra as references. d. Analyze the cross-peaks to identify the key ²J and ³J correlations as outlined in the logic above.
Conclusion
The structural validation of 3,5-disubstituted isoxazoles is a critical step in chemical and pharmaceutical research. While a suite of analytical tools should be employed for comprehensive characterization, 2D HMBC NMR spectroscopy stands out as the definitive method for routine and unambiguous isomer assignment. By leveraging multi-bond proton-carbon correlations, researchers can bypass the ambiguity of 1D NMR and the sample-dependent limitations of X-ray crystallography. Adopting the systematic, multi-technique workflow described herein ensures the scientific integrity of your work and provides the unshakeable confidence needed to advance drug development programs.
References
-
W. W. Paudler and J. E. Kuder, "The Nuclear Magnetic Resonance Spectra of Some Methylisoxazoles," Journal of Heterocyclic Chemistry, vol. 3, no. 3, pp. 33-37, 1966. Available: [Link]
-
D. C. G. A. Pinto, A. M. S. Silva, and J. A. S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," Mediterr. J. Chem., vol. 1, no. 2, pp. 67-95, 2011. Available: [Link]
-
A. Chimirri et al., "Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance," Journal of Heterocyclic Chemistry, vol. 40, no. 6, pp. 1097-1101, 2003. Available: [Link]
-
N. S. et al., "Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking," ResearchGate, Jan. 2026. Available: [Link]
-
X. Wang, Q. Hu, H. Tang, and X. Pan, "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review," Pharmaceuticals, vol. 16, no. 2, p. 228, Feb. 2023. Available: [Link]
-
G. Bouchoux and Y. Hoppilliard, "Fragmentation mechanisms of isoxazole," Organic Mass Spectrometry, vol. 16, no. 10, pp. 459-464, 1981. Available: [Link]
-
IMSERC, "TUTORIAL: 2D HMBC EXPERIMENT." Available: [Link]
-
University of Wisconsin-Madison, "HSQC and HMBC for Topspin." Available: [Link]
- A. R. Katritzky and A. J. Boulton, Eds., Advances in Heterocyclic Chemistry, vol. 6. Academic Press, 1966.
-
M. A. E. Sallam, "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies," Journal of the Brazilian Chemical Society, vol. 10, no. 6, pp. 471-476, 1999. Available: [Link]
-
S. M. University, "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer." Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.sg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]
- 8. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
